Dimethylamine borane

Catalog No.
S1520228
CAS No.
74-94-2
M.F
C₂H₁₀BN
M. Wt
55.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylamine borane

CAS Number

74-94-2

Product Name

Dimethylamine borane

Molecular Formula

C₂H₁₀BN

Molecular Weight

55.9 g/mol

InChI

InChI=1S/C2H7N.B/c1-3-2;/h3H,1-2H3;

InChI Key

RJTANRZEWTUVMA-UHFFFAOYSA-N

SMILES

[B].CNC

Synonyms

Dimethylamine, compd. with BH3; Dimethylamine, compd. with Borane; N-Methyl-Methanamine compd. with Borane; Borane, compd. with N-Methylmethanamine; Borane, compd. with Dimethylamine; N-Methyl-methanamine, Boron Complex; (Dimethylamine)trihydroboron;

Canonical SMILES

[B].CNC

Dimethylamine borane is a chemical compound with the formula (CH3)2NHBH3(\text{CH}_3)_2\text{NH}\cdot \text{BH}_3. It appears as a white crystalline solid and has an amine-like odor. This compound is notable for its high hydrogen content, making it a candidate for use in hydrogen storage and fuel cell applications. Dimethylamine borane acts as a reducing agent and is utilized in various

DMAB is a flammable and toxic compound. It can readily react with air and moisture, releasing flammable hydrogen gas. Exposure to DMAB can cause irritation to the skin, eyes, and respiratory system.

  • Acute toxicity: Studies suggest moderate to high acute toxicity upon inhalation or ingestion [].
  • Flammability: DMAB is highly flammable and can ignite spontaneously upon contact with air or oxidizing agents [].

Safety Precautions:

  • Handle DMAB under inert atmosphere using appropriate personal protective equipment (PPE) like gloves, goggles, and fume hood.
  • Store DMAB in sealed containers under inert conditions at low temperatures.

Hydrogen Storage

One of the most actively explored aspects of DMAB research is its potential as a hydrogen storage material. DMAB possesses a high gravimetric hydrogen density (around 6.9%), meaning it can store a significant amount of hydrogen per unit mass, making it a contender for future hydrogen-based energy systems [, ]. Additionally, DMAB is relatively stable and releases hydrogen under specific conditions using suitable catalysts, making it a potentially viable option for on-board hydrogen storage in fuel cell vehicles [].

Fuel Cells

DMAB is also being investigated as a potential fuel source for fuel cells. Research suggests that DMAB can be electrochemically oxidized efficiently on specific electrode materials, generating electricity through a clean and sustainable process []. This holds promise for developing next-generation fuel cells with improved performance and reduced environmental impact.

Organic Synthesis

Beyond energy applications, DMAB finds use as a reducing agent in various organic synthesis reactions. Its ability to donate electrons makes it valuable for selectively modifying different functional groups in organic molecules, enabling the production of complex and valuable chemicals.

Other Research Areas

Ongoing research explores the potential of DMAB in other scientific fields, including:

  • Borane-based materials: DMAB serves as a precursor for synthesizing other borane-based materials with unique properties, potentially useful in various applications like catalysis and drug delivery [].
  • Biomedical research: Although still in early stages, some studies investigate the potential of DMAB for specific biomedical applications, requiring further research and evaluation to fully understand its safety and efficacy.

  • Oxidation Reactions: In alkaline media, dimethylamine borane can undergo oxidation, yielding hydrogen gas and hydroxytrihydroborate anions. The oxidation process can follow two pathways: a six-electron transfer pathway leading to water and a three-electron pathway yielding molecular hydrogen .
  • Reactions with Metal Complexes: Dimethylamine borane reacts with platinum complexes, forming stable bridging hydridoplatinum complexes rather than the expected sigma-complexes . These reactions highlight its utility in organometallic chemistry.
  • Catalytic Reactions: It serves as a green hydrogen transfer source in formylation reactions using carbon dioxide, facilitating the formation of various organic compounds under mild conditions .

Dimethylamine borane can be synthesized through various methods:

  • Reaction of Borohydrides: It can be prepared by reacting an alkali metal or alkaline earth metal borohydride with dimethylammonium salts. This method allows for the controlled formation of the compound .
  • Direct Synthesis: Another approach involves the direct reaction of dimethylamine with boron trihydride under controlled conditions to yield dimethylamine borane .
  • Organocatalytic Methods: Recent studies have explored using organocatalysts to facilitate the synthesis of derivatives involving dimethylamine borane, enhancing efficiency and selectivity in reactions .

Dimethylamine borane has diverse applications across various fields:

  • Fuel Cells: It is investigated as a potential fuel for direct fuel cells due to its ability to release hydrogen upon oxidation, which is crucial for energy generation .
  • Reducing Agent: The compound is widely used as a reducing agent in organic synthesis, particularly in the reduction of metal ions and in catalytic processes involving precious metals .
  • Chemical Synthesis: Dimethylamine borane is employed in the synthesis of complex organic molecules through various catalytic pathways, including formylation reactions .

Studies on the interactions of dimethylamine borane focus primarily on its reactivity with metal complexes and its role in catalysis. The compound's behavior as a reducing agent has been extensively characterized, revealing insights into multi-electron transfer mechanisms during oxidation processes . Additionally, its interactions with carbon dioxide have been explored for potential applications in carbon capture and utilization strategies.

Dimethylamine borane shares similarities with several other amine-boranes, each exhibiting unique properties:

Compound NameFormulaKey Characteristics
Ammonia boraneNH3BH3\text{NH}_3\cdot \text{BH}_3High hydrogen content; used for hydrogen storage
Trimethylamine borane(CH3)3NBH3(\text{CH}_3)_3\text{N}\cdot \text{BH}_3More sterically hindered; different reactivity profile
Ethylamine boraneC2H5NHBH3\text{C}_2\text{H}_5\text{NH}\cdot \text{BH}_3Varying solubility and reactivity compared to dimethylamine
Benzylamine boraneC6H5CH2NHBH3\text{C}_6\text{H}_5\text{CH}_2\text{NH}\cdot \text{BH}_3Aromatic structure; different catalytic properties

Dimethylamine borane is unique due to its balance between steric hindrance and reactivity, making it particularly effective in reducing metal ions while also being suitable for fuel cell applications. Its ability to participate in multi-electron transfer processes sets it apart from simpler amine-boranes like ammonia borane, which primarily serves as a hydrogen storage material without significant catalytic activity.

Melting Point

36.0 °C

Other CAS

74-94-2

General Manufacturing Information

Boron, trihydro(N-methylmethanamine)-, (T-4)-: ACTIVE

Dates

Modify: 2023-08-15

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